![molecular formula C9H15F3O B13524307 [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol,Mixtureofdiastereomers](/img/structure/B13524307.png)
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol,Mixtureofdiastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol, Mixture of diastereomers, is an organic compound with the molecular formula C9H15F3O. This compound is characterized by the presence of a trifluoroethyl group attached to a cyclohexyl ring, which is further connected to a methanol group. The compound is known for its unique chemical properties due to the trifluoromethyl group, which imparts significant electronegativity and influences its reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol typically involves the reaction of cyclohexanone with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by reduction to yield the desired product. The reaction conditions generally include:
Solvent: Anhydrous ethanol or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction can lead to the formation of cyclohexyl derivatives with varying degrees of saturation.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols
Major Products
Oxidation: Formation of trifluoroethyl ketones or carboxylic acids
Reduction: Formation of cyclohexylmethanol derivatives
Substitution: Formation of substituted trifluoroethylcyclohexyl derivatives
Scientific Research Applications
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and as a solvent in specialized chemical processes.
Mechanism of Action
The mechanism of action of [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar trifluoromethyl group but different structural framework.
Trifluoroethylamine: Another compound with a trifluoromethyl group, used in different chemical contexts.
Trifluoroethyl ketones: Compounds with a trifluoromethyl group attached to a ketone, exhibiting different reactivity.
Uniqueness
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol is unique due to its combination of a cyclohexyl ring and a trifluoromethyl group, which imparts distinct chemical and physical properties. This combination enhances its potential for diverse applications in various fields of research and industry.
Biological Activity
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol is a compound that has garnered attention due to its potential biological activities. This article examines the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound consists of a cyclohexyl ring substituted with a trifluoroethyl group and a hydroxymethyl group. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can influence the biological activity of compounds significantly.
Pharmacological Effects
- Antimicrobial Activity : Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. Studies have shown that similar structures can inhibit the growth of various pathogens, suggesting that [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol may possess similar effects, although specific data on this compound is limited .
- Inhibition of Trypanosoma brucei : In medicinal chemistry investigations targeting Trypanosoma brucei, modifications to existing compounds with trifluoromethyl groups have shown promising results in improving potency and solubility. This suggests that [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol could be explored for similar applications .
- Cytotoxicity and Anti-inflammatory Properties : Compounds with similar structural motifs have been studied for their cytotoxic effects against cancer cell lines and their anti-inflammatory properties. The presence of the trifluoromethyl group often correlates with increased activity in these assays .
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications to the chemical structure can influence biological activity:
- Fluorine Substitutions : The introduction of fluorine atoms into organic molecules typically enhances their biological activity by improving binding affinity to biological targets due to increased electron-withdrawing effects .
- Hydroxymethyl Group : The presence of hydroxymethyl groups can enhance solubility and bioavailability, crucial for drug development.
Case Studies
- Trifluoromethylated Isatin Derivatives : A study on trifluoromethylated isatin derivatives showed significant antimicrobial activity against various bacterial strains. The structural analysis indicated that the trifluoromethyl group was key in enhancing interactions with microbial targets .
- Antiviral Activity : Research on related compounds has demonstrated antiviral properties against influenza viruses, suggesting potential applications for [3-(2,2,2-trifluoroethyl)cyclohexyl]methanol in antiviral drug development .
Data Table: Summary of Biological Activities
Biological Activity | Compound/Study Reference | Observed Effects |
---|---|---|
Antimicrobial | Trifluoromethylated Isatin | Inhibition of bacterial growth |
Trypanosoma brucei Inhibitor | Medicinal Chemistry Study | Improved potency and solubility |
Cytotoxicity | Related Compounds | Significant effects on cancer cells |
Anti-inflammatory | Various Studies | Reduction in inflammatory markers |
Properties
Molecular Formula |
C9H15F3O |
---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C9H15F3O/c10-9(11,12)5-7-2-1-3-8(4-7)6-13/h7-8,13H,1-6H2 |
InChI Key |
WIYKLZMXVABIFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)CO)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.